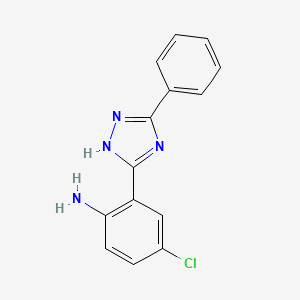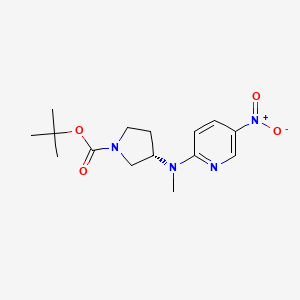
(3R,4R)-3-azido-4-(4-bromophenoxy)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-azido-4-(4-bromophenoxy)oxolane: is a chemical compound with the molecular formula C10H10BrN3O2. It is characterized by the presence of an azido group (-N3) and a bromophenoxy group attached to a tetrahydrofuran ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenol and tetrahydrofuran.
Formation of Intermediate: The 4-bromophenol is reacted with an appropriate azide source, such as sodium azide, under suitable conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the tetrahydrofuran ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane can undergo oxidation reactions, where the azido group may be converted to other functional groups such as nitro or amino groups.
Reduction: Reduction reactions can convert the azido group to an amine group, resulting in the formation of cis-3-Amino-4-(4-bromophenoxy)tetrahydrofuran.
Substitution: The bromophenoxy group can participate in substitution reactions, where the bromine atom is replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Products may include nitro or amino derivatives of the original compound.
Reduction: The major product is cis-3-Amino-4-(4-bromophenoxy)tetrahydrofuran.
Substitution: Various substituted derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: The compound’s reactivity makes it a valuable tool for studying reaction mechanisms in organic chemistry.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities, such as antimicrobial or anticancer properties.
Bioconjugation: The azido group can be used in bioconjugation reactions, where it is attached to biomolecules for various biological studies.
Industry:
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Sensors: Its reactivity can be harnessed in the design of chemical sensors for detecting specific analytes.
Wirkmechanismus
The mechanism of action of (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The bromophenoxy group can interact with various biological targets, potentially leading to pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
cis-3-Azido-4-(4-chlorophenoxy)tetrahydrofuran: Similar structure with a chlorine atom instead of a bromine atom.
cis-3-Azido-4-(4-fluorophenoxy)tetrahydrofuran: Similar structure with a fluorine atom instead of a bromine atom.
cis-3-Azido-4-(4-methylphenoxy)tetrahydrofuran: Similar structure with a methyl group instead of a bromine atom.
Uniqueness: (3R,4R)-3-azido-4-(4-bromophenoxy)oxolane is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C10H10BrN3O2 |
|---|---|
Molekulargewicht |
284.11 g/mol |
IUPAC-Name |
(3R,4R)-3-azido-4-(4-bromophenoxy)oxolane |
InChI |
InChI=1S/C10H10BrN3O2/c11-7-1-3-8(4-2-7)16-10-6-15-5-9(10)13-14-12/h1-4,9-10H,5-6H2/t9-,10+/m1/s1 |
InChI-Schlüssel |
QHMIOPSZVRWCCV-ZJUUUORDSA-N |
Isomerische SMILES |
C1[C@H]([C@H](CO1)OC2=CC=C(C=C2)Br)N=[N+]=[N-] |
Kanonische SMILES |
C1C(C(CO1)OC2=CC=C(C=C2)Br)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-6-methoxy-7-[2-(1,2,3-triazol-1-yl)ethoxy]quinazoline](/img/structure/B8289140.png)






![Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]-](/img/structure/B8289191.png)

